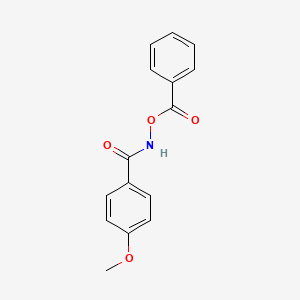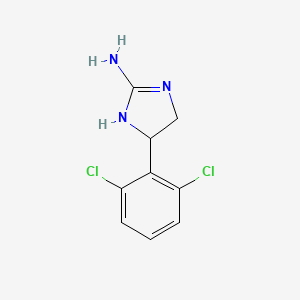![molecular formula C16H25BO2 B14130753 [(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid CAS No. 1005452-43-6](/img/structure/B14130753.png)
[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid is an organic compound with the molecular formula C16H25BO2. This compound is characterized by its boronic acid functional group attached to a conjugated triene system, which includes a cyclohexene ring. The presence of the boronic acid group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid typically involves the following steps:
Formation of the Conjugated Triene System: The initial step involves the formation of the conjugated triene system. This can be achieved through a series of Wittig or Horner-Wadsworth-Emmons reactions, which introduce the double bonds in a controlled manner.
Introduction of the Cyclohexene Ring: The cyclohexene ring is introduced via a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexene structure.
Boronic Acid Functionalization: The final step involves the introduction of the boronic acid group. This is typically achieved through a hydroboration-oxidation reaction, where a borane reagent adds across the double bond, followed by oxidation to form the boronic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl or alkenyl products from Suzuki-Miyaura coupling.
科学的研究の応用
Chemistry
In chemistry, [(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid is widely used as a reagent in organic synthesis. Its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling makes it invaluable for constructing complex molecules, including pharmaceuticals and natural products.
Biology and Medicine
In biological and medical research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound could potentially be explored for its inhibitory effects on specific enzymes, contributing to the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, such as polymers and electronic components. Its unique structure allows for the creation of materials with specific properties, such as enhanced conductivity or stability.
作用機序
The mechanism of action of [(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid primarily involves its boronic acid group. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
Vinylboronic Acid: Contains a vinyl group instead of the conjugated triene system.
Cyclohexylboronic Acid: Features a cyclohexyl group but lacks the conjugated triene system.
Uniqueness
[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid is unique due to its conjugated triene system and cyclohexene ring, which provide distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry.
特性
CAS番号 |
1005452-43-6 |
|---|---|
分子式 |
C16H25BO2 |
分子量 |
260.2 g/mol |
IUPAC名 |
[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid |
InChI |
InChI=1S/C16H25BO2/c1-13(7-6-12-17(18)19)9-10-15-14(2)8-5-11-16(15,3)4/h6-7,9-10,12,18-19H,5,8,11H2,1-4H3/b10-9+,12-6+,13-7+ |
InChIキー |
RRNNDNPUFGKIIW-HGQJZSDHSA-N |
異性体SMILES |
B(/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C)(O)O |
正規SMILES |
B(C=CC=C(C)C=CC1=C(CCCC1(C)C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B14130693.png)

![2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14130705.png)

![1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene](/img/structure/B14130720.png)


![N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B14130740.png)



